molecular formula C17H15ClN4O2S B3002620 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide CAS No. 896324-58-6

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B3002620
CAS No.: 896324-58-6
M. Wt: 374.84
InChI Key: XQMVYEDZYPVIST-UHFFFAOYSA-N
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Description

2-(7-Chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazine core substituted with a chlorine atom at position 7 and a sulfanyl-acetamide moiety at position 2. This compound belongs to a class of molecules studied for their biological activity, particularly as kinase inhibitors or antimicrobial agents. Its structural complexity necessitates precise crystallographic analysis for validation, often employing tools like SHELXL for refinement .

Properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-10-5-11(2)7-13(6-10)19-15(23)9-25-16-20-14-4-3-12(18)8-22(14)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMVYEDZYPVIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide is a member of the sulfanylamide class of organic molecules. Its unique structure, featuring a pyrido[1,2-a][1,3,5]triazin ring system along with a sulfanyl and acetamide group, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClN4O2S
  • Molecular Weight : 398.88 g/mol
  • CAS Number : Not specified in the sources.

The compound's structure includes:

  • A chlorinated pyrido[1,2-a][1,3,5]triazin ring.
  • A sulfanyl group linked to an acetamide.
  • A dimethylphenyl substituent that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials often include derivatives of 2-chloro-4-oxopyrido[1,2-a][1,3,5]triazin and appropriate amines. Common solvents used in the synthesis include dichloromethane or dimethylformamide with catalysts like triethylamine or pyridine to optimize yields.

Biological Activity

Although specific data on the biological activity of this compound is limited, related compounds have demonstrated various pharmacological properties:

Antimicrobial Activity

Compounds with similar structural features have shown significant antimicrobial properties. The mechanism of action often involves binding to bacterial enzymes or receptors, inhibiting their function and thus preventing bacterial growth.

Interaction with Biological Targets

The biological activity is believed to stem from its ability to interact with various biological targets:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could modulate receptor activity associated with signal transduction pathways.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into its unique characteristics and potential applications:

Compound NameStructural FeaturesUnique Characteristics
N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamideContains methoxy group instead of dimethylphenylDifferent electronic properties due to methoxy group
N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)thioacetamideEthoxy group instead of dimethylphenylVariation in solubility and reactivity
5-[({7-chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]-3,6-bis(2,6-dimethylphenyl)-2-sulfanylideneContains bis(dimethylphenyl) groupsEnhanced stability and potential for diverse interactions

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, research on related sulfanylamides indicates promising results in areas such as:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antiviral Properties : Certain compounds in this class have demonstrated efficacy against viral infections by targeting viral enzymes.

Comparison with Similar Compounds

Methodological Considerations

The structural comparisons above rely on crystallographic refinement via SHELXL, which minimizes model bias and ensures accuracy in bond-length and angle measurements . Validation tools like PLATON are critical for detecting crystallographic anomalies, ensuring reliable comparisons .

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